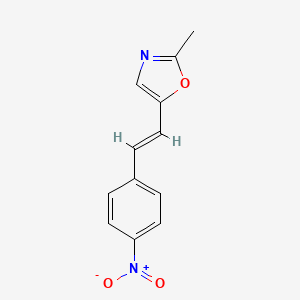

2-Methyl-5-(4-nitrostyryl)oxazole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H10N2O3 |

|---|---|

Molecular Weight |

230.22 g/mol |

IUPAC Name |

2-methyl-5-[(E)-2-(4-nitrophenyl)ethenyl]-1,3-oxazole |

InChI |

InChI=1S/C12H10N2O3/c1-9-13-8-12(17-9)7-4-10-2-5-11(6-3-10)14(15)16/h2-8H,1H3/b7-4+ |

InChI Key |

UPUOVTOKXAKZJK-QPJJXVBHSA-N |

Isomeric SMILES |

CC1=NC=C(O1)/C=C/C2=CC=C(C=C2)[N+](=O)[O-] |

Canonical SMILES |

CC1=NC=C(O1)C=CC2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Strategies

Introduction of Advanced Functional Groups

The synthesis of 2-Methyl-5-(4-nitrostyryl)oxazole involves the strategic introduction of the 4-nitrostyryl moiety, an advanced functional group, onto the C5 position of the 2-methyloxazole (B1590312) core. This substituent is significant due to the presence of both a conjugated styryl system (-CH=CH-Ar) and a powerful electron-withdrawing nitro group (-NO₂). The nitro group, in particular, serves not only to modulate the electronic properties of the final compound but also acts as a crucial reactive handle for further chemical transformations. mdpi-res.com Its presence can facilitate various organic reactions, including nucleophilic aromatic substitution or reduction to an amino group, thereby opening pathways to a diverse array of derivatives. mdpi-res.commdpi.com

The primary and most effective method for constructing the C=C double bond of the styryl bridge in such heterocyclic systems is the Wittig reaction. researchgate.net This methodology offers a reliable route for coupling an aldehyde with a phosphonium (B103445) ylide. In the context of synthesizing this compound, the reaction would involve the condensation of a 2-methyloxazole precursor with a 4-nitrobenzyl component.

Specifically, the synthesis is achieved by reacting 2-methyl-5-oxazolecarboxaldehyde with the ylide generated from 4-nitrobenzyltriphenylphosphonium halide . The reaction is typically performed in the presence of a base to deprotonate the phosphonium salt, thereby forming the nucleophilic ylide which then attacks the aldehyde.

The general scheme for this Wittig reaction is as follows:

Ylide Formation: The 4-nitrobenzyltriphenylphosphonium halide is treated with a suitable base (e.g., sodium hydride, n-butyllithium, or potassium tert-butoxide) in an anhydrous solvent to generate the corresponding phosphorus ylide.

Condensation: The freshly prepared ylide is then reacted with 2-methyl-5-oxazolecarboxaldehyde. The reaction proceeds via a betaine (B1666868) intermediate, which subsequently collapses to form the desired alkene (the styryl linkage) and triphenylphosphine (B44618) oxide as a byproduct.

The choice of base and solvent can influence the stereoselectivity of the reaction, potentially yielding either the (E)- or (Z)-isomer of the final product. Research on related styryl-heterocycles indicates that the reaction conditions can be tuned to favor the formation of the thermodynamically more stable (E)-isomer. nih.gov The synthesis of related 4-styryloxazoles has been successfully achieved using this approach. researchgate.net

The table below summarizes the key components and their functions in the proposed Wittig synthesis.

| Component | Structure | Role in Synthesis |

| 2-methyl-5-oxazolecarboxaldehyde | Electrophilic aldehyde component providing the oxazole (B20620) core | |

| 4-nitrobenzyltriphenylphosphonium halide | Ylide precursor containing the 4-nitrophenyl moiety | |

| Base (e.g., NaH, KOtBu) | Deprotonates the phosphonium salt to form the active ylide | |

| Anhydrous Solvent (e.g., THF, DMF) | Reaction medium; must be anhydrous to prevent quenching of the ylide | |

| This compound | Final product of the condensation reaction | |

| Triphenylphosphine oxide | Byproduct of the Wittig reaction |

Spectroscopic and Structural Elucidation

Advanced Spectroscopic Characterization Techniques

A suite of spectroscopic methods is employed to build a complete picture of the molecular structure and properties of 2-Methyl-5-(4-nitrostyryl)oxazole.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. While specific ¹H and ¹³C NMR data for this compound are not widely available in the reviewed literature, the expected chemical shifts can be predicted based on the analysis of similar structures. For instance, in related 2-methyl-5-substituted oxazole (B20620) derivatives, the methyl protons typically appear as a singlet in the upfield region of the ¹H NMR spectrum. chemicalbook.com The protons of the styryl group and the oxazole ring would exhibit characteristic shifts and coupling patterns depending on their electronic environment. rsc.orgrsc.org

In ¹³C NMR spectra of analogous compounds, the carbon atoms of the oxazole ring, the styryl moiety, and the nitro-substituted phenyl ring would resonate at distinct chemical shifts, providing a carbon map of the molecule. researchgate.netmdpi.com

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Based on Analogous Compounds)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Oxazole-CH₃ | ~2.5 | ~14 |

| Oxazole-C2 | - | ~160 |

| Oxazole-C4 | ~7.0-7.5 | ~120-125 |

| Oxazole-C5 | - | ~150 |

| Styryl-α-H | ~7.0-7.5 (d) | ~115-120 |

| Styryl-β-H | ~7.5-8.0 (d) | ~130-135 |

| 4-Nitrophenyl-H | ~7.8-8.3 (m) | ~124 (ortho to NO₂) |

| 4-Nitrophenyl-C-NO₂ | - | ~147 |

Note: This table presents predicted values based on data from structurally related compounds and general NMR principles. Actual experimental values may vary.

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in a molecule by probing their vibrational modes. For this compound, the IR spectrum is expected to show characteristic absorption bands. vscht.cz The nitro group (NO₂) would exhibit strong symmetric and asymmetric stretching vibrations. researchgate.net The carbon-carbon double bonds of the styryl group and the aromatic ring, as well as the carbon-nitrogen and carbon-oxygen bonds of the oxazole ring, would also produce distinct peaks. libretexts.org

Raman spectroscopy, which is sensitive to non-polar bonds, would complement the IR data, particularly for the C=C and C-C stretching modes of the conjugated system. spectroscopyonline.comscielo.org.mx

Table 2: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Nitro (NO₂) | Asymmetric Stretch | ~1500-1550 |

| Nitro (NO₂) | Symmetric Stretch | ~1330-1370 |

| C=C (Styryl & Aromatic) | Stretch | ~1600-1650 |

| C=N (Oxazole) | Stretch | ~1650-1680 |

| C-O-C (Oxazole) | Stretch | ~1050-1150 |

| C-H (Aromatic & Vinylic) | Stretch | ~3000-3100 |

| C-H (Methyl) | Stretch | ~2850-2960 |

Note: This table is based on established group frequencies and data from related compounds. Specific peak positions and intensities would require experimental measurement.

Mass spectrometry (MS) provides crucial information about the molecular weight and the fragmentation pattern of a compound, aiding in its structural confirmation. For this compound (C₁₂H₁₀N₂O₃), the molecular ion peak (M⁺) would be expected at an m/z corresponding to its molecular weight.

The fragmentation pattern would likely involve cleavage of the bonds within the styryl linker and the oxazole ring. Common fragmentation pathways for related nitroaromatic compounds include the loss of NO₂ and other small neutral molecules. researchgate.netlibretexts.org The stability of the resulting fragments can provide further structural insights. docbrown.info

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Possible Fragment Ion |

| 246 | [M]⁺ |

| 200 | [M - NO₂]⁺ |

| 154 | [M - NO₂ - C₂H₂O]⁺ |

| 127 | [C₇H₅NO]⁺ |

| 103 | [C₇H₅N]⁺ |

Note: This table presents a hypothetical fragmentation pattern based on the structure of the compound and known fragmentation rules for similar molecules.

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule and provides information about the extent of conjugation. The extended π-conjugated system of this compound, which includes the nitrophenyl group, the styryl linker, and the oxazole ring, is expected to result in strong absorption in the UV-Vis region. The absorption is attributed to π→π* electronic transitions. For a similar compound, (E)-2-(4-nitrostyryl)-1,3-benzothiazole, a strong absorption maximum (λ_max) has been reported, and it is expected that this compound would have a similar absorption profile. crystallography.netacs.org For some nitrostyryl derivatives, absorption maxima have been noted around 383 nm. maynoothuniversity.ie

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. unimi.it Although a specific crystal structure for this compound has not been reported in the searched literature, analysis of related oxazole derivatives provides insights into the potential solid-state conformation and packing. mdpi.comnih.gov

Should a single crystal of this compound be grown, X-ray diffraction analysis would reveal its crystal system, space group, and unit cell dimensions. ugr.esugr.essoton.ac.ukugr.es The analysis of the crystal packing would focus on the intermolecular interactions that stabilize the crystal lattice. These interactions could include π-π stacking between the aromatic and heterocyclic rings, as well as weaker C-H···O and C-H···N hydrogen bonds. mdpi.com The planarity of the molecule and the nature of the substituents would significantly influence how the molecules arrange themselves in the crystal. The study of crystal structures of similar molecules, such as 2-methylimidazole, has shown the importance of hydrogen bonding in forming infinite chains. researchgate.net

Conformational Analysis in the Crystalline State

The primary conformational flexibility arises from the styryl linker, specifically the torsion angles around the C-C single bonds connecting the vinyl group to the phenyl and oxazole rings. The planarity of the styryl fragment (-CH=CH-) is generally maintained to maximize π-conjugation. However, the dihedral angles between the planes of the phenyl ring and the oxazole ring relative to the vinyl bridge are critical.

In related structures, the dihedral angles between aromatic rings and a central heterocyclic ring can vary significantly. For example, in one oxazole derivative, the dihedral angles between a toluene (B28343) and a phenyl ring with the oxazole ring were 9.16° and 87.91°, respectively, indicating a highly twisted conformation. nih.govnih.gov In another case, the dihedral angles between substituted phenyl rings and an isoxazole (B147169) ring were 62.8°, 65.1°, and 15.1°. nih.govnih.gov The specific conformation adopted by this compound would seek to minimize steric hindrance while optimizing intermolecular interactions within the crystal lattice. The molecule is expected to be nearly planar to allow for extended π-conjugation between the nitro-substituted phenyl ring and the oxazole ring, which can influence its electronic and photophysical properties. d-nb.info

Hirshfeld Surface Analysis and Quantitative Contributions to Crystal Packing

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. By mapping properties like dnorm (normalized contact distance) onto the surface, one can identify regions of close intermolecular contact.

For this compound, the Hirshfeld surface would likely show distinct features:

Bright red spots on the dnorm surface around the oxygen atoms of the nitro group and the oxazole nitrogen, indicating their role as hydrogen bond acceptors in C-H···O/N interactions. nih.gov

The corresponding donor C-H groups would show reciprocal blue or white regions.

Hypothetical Quantitative Contributions from Hirshfeld Surface Analysis

| Intermolecular Contact Type | Estimated Percentage Contribution | Description |

|---|---|---|

| H···H | ~45-55% | Represents the most significant contribution, arising from van der Waals forces and indicating the high proportion of hydrogen atoms on the molecular surface. nih.govnih.gov |

| O···H / H···O | ~15-25% | Quantifies the C-H···O hydrogen bonds, primarily involving the nitro group and oxazole oxygen. The high percentage underscores the importance of these interactions. nih.govnih.gov |

| C···H / H···C | ~15-25% | Relates to contacts between carbon and hydrogen atoms, often associated with the packing of aromatic rings and alkyl groups. nih.govnih.gov |

| N···H / H···N | ~5-10% | Corresponds to C-H···N hydrogen bonds involving the oxazole nitrogen atom. nih.govnih.gov |

| C···C | ~3-7% | Often indicative of π-π stacking interactions between the aromatic and heterocyclic rings. |

| O···N / N···O | < 3% | Contacts between the electron-rich oxygen and nitrogen atoms. |

This quantitative analysis highlights that while non-specific H···H interactions form the largest component of the crystal packing, the directional and more energetic C-H···O and C-H···N hydrogen bonds, along with π-π stacking, are crucial in dictating the specific supramolecular assembly. mdpi.com

Based on the comprehensive search conducted, there is currently no publicly available scientific literature containing the specific theoretical and computational investigations for the compound “this compound”. Studies providing data on Density Functional Theory (DFT) calculations, Frontier Molecular Orbitals (HOMO-LUMO), Molecular Electrostatic Potential (MEP) mapping, or Natural Bond Orbital (NBO) analysis for this exact molecule could not be located.

Therefore, it is not possible to generate the requested article with scientifically accurate, source-based information focusing solely on the specified compound and outline. Writing such an article would require access to dedicated research studies that have performed these quantum chemical calculations on "this compound", which are not present in the available search results.

Theoretical and Computational Investigations of this compound: A Review of Publicly Available Research

Despite a comprehensive search of scientific literature and computational chemistry databases, detailed theoretical and computational investigations specifically focused on the chemical compound this compound are not publicly available. Consequently, a thorough analysis of its charge distribution, conformational landscape, molecular stability, spectroscopic parameters, and reactivity as outlined in the requested article structure cannot be provided at this time.

Computational chemistry is a powerful tool for elucidating the properties of novel molecules. Techniques such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are routinely employed to predict a wide range of molecular characteristics. These methods can provide valuable insights into:

Charge Distribution and Atomic Charges: Understanding how electron density is distributed across a molecule is crucial for predicting its reactivity and intermolecular interactions. Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis are commonly used to assign partial charges to each atom.

Conformational Analysis and Potential Energy Surfaces: Most molecules are not rigid and can adopt various shapes or conformations. Conformational analysis aims to identify the most stable (lowest energy) conformations and the energy barriers between them by mapping the potential energy surface.

Molecular Dynamics (MD) Simulations: These simulations model the movement of atoms and molecules over time, providing a dynamic picture of molecular behavior. MD simulations are used to assess the stability of different conformations and to simulate how a molecule interacts with its environment, such as a solvent or a biological receptor.

Prediction of Spectroscopic Parameters: Computational methods can predict various spectroscopic data, including Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies (infrared and Raman spectra). These predictions are invaluable for interpreting experimental spectra and confirming molecular structures.

Reactivity Descriptors and Global Reactivity Parameters: Quantum chemical calculations can provide a set of parameters, often referred to as global reactivity descriptors (e.g., HOMO-LUMO gap, chemical hardness, and electrophilicity index), which help in understanding and predicting the chemical reactivity of a molecule.

While the methodologies to perform these investigations are well-established, their application to "this compound" has not been documented in the accessible scientific literature. Research in this area often focuses on series of compounds with potential applications in materials science or medicinal chemistry. It is possible that "this compound" has been synthesized but has not yet been the subject of a dedicated computational study, or the results of such studies have not been published.

Therefore, the specific data tables and detailed research findings requested for the subsections on charge distribution, conformational analysis, molecular dynamics, spectroscopic predictions, and reactivity descriptors for "this compound" cannot be generated without the underlying primary research.

Reactivity and Reaction Mechanisms

Electrophilic Substitution Reactions on the Oxazole (B20620) and Styryl Moieties

The styryl moiety consists of a vinyl group and a 4-nitrophenyl group. The nitro group is a powerful deactivating group and a meta-director for electrophilic aromatic substitution on the benzene (B151609) ring. youtube.com Therefore, reactions such as nitration, halogenation, or Friedel-Crafts alkylation/acylation on the phenyl ring would be significantly hindered and would require harsh conditions. The double bond of the styryl linkage, however, can undergo electrophilic addition reactions.

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are uncommon on the oxazole ring and typically require the presence of a good leaving group, such as a halogen. pharmaguideline.comsemanticscholar.org When such reactions do occur, substitution of halogens is most feasible at the C2 position, followed by C4 and C5. semanticscholar.org For unsubstituted oxazoles, direct nucleophilic attack is rare and often results in ring cleavage rather than substitution. pharmaguideline.comslideshare.net For instance, the reaction of substituted oxazoles with nucleophiles like ammonia (B1221849) can lead to ring cleavage and subsequent recyclization to form imidazole (B134444) derivatives. pharmaguideline.comslideshare.net In 2-Methyl-5-(4-nitrostyryl)oxazole, the C2 position is the most electron-deficient and therefore the most likely site for nucleophilic attack, which would likely lead to the opening of the oxazole ring. pharmaguideline.com

Conversely, the 4-nitrophenyl group makes the styryl moiety susceptible to nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing effect of the nitro group activates the aromatic ring for attack by strong nucleophiles, typically at the positions ortho and para to the nitro group.

Cycloaddition Reactions (e.g., Diels-Alder)

The oxazole ring can function as a diene in Diels-Alder, or [4+2], cycloaddition reactions, reacting with dienophiles such as alkenes and alkynes. pharmaguideline.comscribd.com This reactivity is attributed to the furan-like oxygen atom at position 1. pharmaguideline.com The reaction is facilitated by electron-donating substituents on the oxazole ring and electron-withdrawing groups on the dienophile. pharmaguideline.com The resulting adducts can then be used to synthesize pyridine (B92270) or furan (B31954) derivatives through the loss of specific fragments. scribd.com The presence of the methyl group at C2 and the styryl group at C5 in this compound will influence the energy of the frontier molecular orbitals and thus its reactivity as a diene.

Besides [4+2] cycloadditions, oxazoles can participate in other types of cycloadditions. Photoinduced [2+2] cycloadditions between carbonyl compounds and oxazoles can form bicyclic oxetanes. mdpi.com Additionally, some photoreactions of α-diketones with oxazoles have been observed to proceed via a [4+4] cycloaddition pathway. mdpi.com The specific pathway, whether [2+2] or [4+4], can be influenced by the substitution pattern on the oxazole ring. mdpi.com

Photo-induced Reactions and Photophysical Processes

Styryl oxazole derivatives are known to be photoactive. The introduction of a nitro group can significantly influence the photophysical and photochemical properties. nih.gov For example, studies on 2-styryl phenanthro[9,10-d]oxazole derivatives, which have a similar styryl-heterocycle structure, show that a dye containing a NO₂ group can be structurally characterized and that these dyes exhibit emission with large Stokes shifts. nih.gov Photocyclization of 4- and 5-(arylethenyl)oxazoles is a known method for synthesizing fused polycyclic systems like naphthoxazoles. researchgate.net

The photo-oxidation of oxazoles, particularly with singlet oxygen (O₂ (¹Δg)), has been studied in detail. nih.gov Since the oxazole ring lacks allylic hydrogens, the "ene" reaction mode is not possible. murdoch.edu.au The primary and most favorable pathway for the reaction of singlet oxygen with the oxazole ring is a [4+2]-cycloaddition (Diels-Alder type) reaction. nih.govmurdoch.edu.auresearchgate.net

This reaction proceeds through a concerted mechanism, leading to the formation of an unstable endoperoxide intermediate. researchgate.net This endoperoxide is postulated to subsequently rearrange or decompose, potentially leading to the cleavage of the oxazole ring and the formation of products like triamides. nih.govmurdoch.edu.au This photo-oxidative rearrangement of oxazoles to triamide intermediates is a key step in the synthesis of certain macrocyclic compounds. nih.gov

The photostability of this compound is intrinsically linked to its susceptibility to photo-induced reactions. The primary degradation pathway under light and oxygen is the photo-oxidation mechanism described above, which leads to ring cleavage. nih.gov

Another potential photochemical reaction is the photoisomerization or photocyclization of the styryl moiety. The photoisomerization of isoxazoles to oxazoles upon UV irradiation is a well-documented process that proceeds via homolysis of the N–O bond to form an acyl azirine intermediate. nih.gov While this applies to the formation of oxazoles, similar light-induced rearrangements and cyclizations are common for styryl-type compounds. For instance, 5-(arylethenyl)oxazoles can undergo photocyclization to form naphtho[1,2-d]oxazoles. researchgate.net This process involves an intramolecular cyclization of the styryl group onto the oxazole ring, followed by oxidation to form the aromatic fused-ring product. researchgate.net Therefore, a likely degradation or transformation pathway for this compound upon irradiation is an intramolecular photocyclization reaction.

Reaction Kinetics and Associated Thermodynamic Considerations

Kinetic studies, often supported by computational methods like Density Functional Theory (DFT), provide insight into the feasibility and rates of these reactions. The photo-oxidation of oxazoles with singlet oxygen has been a particular focus of such studies. nih.govmurdoch.edu.au

The reaction is typically pseudo-first-order. nih.govmurdoch.edu.au The electronic nature of the substituents on the oxazole ring significantly influences the reaction rate. Electron-donating groups, like a methyl group, tend to increase the rate of reaction by lowering the activation barrier and enhancing the exothermicity, which makes the electrophilic attack by singlet oxygen more favorable. researchgate.net Conversely, electron-withdrawing groups like a phenyl group can decrease the electron population of the oxazole ring atoms. researchgate.net

DFT calculations have determined the activation energy (Ea) for the [4+2]-cycloaddition of singlet oxygen to the parent oxazole ring to be approximately 57 kJ/mol. nih.govmurdoch.edu.au For substituted oxazoles, these values change, reflecting the electronic influence of the substituents.

Comparison of calculated kinetic parameters for the gas-phase photo-oxidation of oxazole and substituted derivatives at 300 K. Data highlights the influence of substituents on reaction rates. nih.gov

| Compound | Rate Constant (k) (M⁻¹ s⁻¹) | Activation Energy (Ea) (kJ/mol) |

|---|---|---|

| Oxazole (unsubstituted) | 0.94 x 10⁶ | 57 |

| 4-Methyl-2,5-diphenyloxazole | 1.14 x 10⁶ | N/A |

| 2-Methyl-5-phenyloxazole | N/A | Lower than unsubstituted oxazole |

N/A: Data not explicitly provided in the cited source, but trends were discussed. The presence of a methyl group generally lowers the activation barrier. researchgate.net

Thermodynamically, the photo-oxidation reaction is typically exothermic, favoring the formation of the endoperoxide and subsequent products. researchgate.net The stability of the intermediates and transition states is key to determining the dominant reaction pathway. For example, in the cycloaddition of singlet oxygen, the [4+2] pathway is energetically favored over a potential [2+2] cycloaddition, which would lead to a less stable dioxetane intermediate. researchgate.net

Influence of Substituents (2-Methyl and 4-Nitrostyryl) on Reaction Selectivity and Rate

The reactivity, selectivity, and rate of reactions involving this compound are profoundly influenced by the electronic and steric nature of its two key substituents: the 2-methyl group and the 5-(4-nitrostyryl) group. While detailed kinetic studies specifically on this compound are not extensively documented in publicly available literature, a comprehensive understanding of its chemical behavior can be derived from established principles of physical organic chemistry and studies on analogous molecular systems. The interplay of these substituents dictates the electron density distribution across the molecule, the stability of reaction intermediates, and the steric accessibility of reactive sites.

The 2-methyl group, an alkyl substituent, primarily exerts its influence through two mechanisms: a positive inductive effect (+I) and a steric effect. chemicalbook.com Electronically, the methyl group is an electron-donating group, which increases the electron density of the oxazole ring. caltech.edu This enhancement of electron density can, in turn, influence the rate of reactions, particularly those involving electrophilic attack on the oxazole ring, although such reactions are generally difficult for oxazoles unless the ring is activated. slideshare.net

Conversely, the 4-nitrostyryl group is a powerful electron-withdrawing substituent. This is due to the combined electron-withdrawing inductive (-I) and resonance (-M) effects of the nitro group, which are transmitted through the conjugated π-system of the styryl moiety. escholarship.org The nitro group deactivates the phenyl ring towards electrophilic substitution and significantly lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the entire conjugated system. This makes the molecule more susceptible to nucleophilic attack, particularly at the β-carbon of the styryl double bond in a Michael-type addition. beilstein-journals.org

The reaction selectivity of this compound is largely governed by the strong electron-withdrawing nature of the 4-nitrostyryl group. In reactions with nucleophiles, the primary site of attack is expected to be the vinylic double bond of the styryl group, which is activated towards nucleophilic addition. The strong resonance effect of the nitro group delocalizes the negative charge that develops in the transition state and intermediate, thereby stabilizing it and increasing the reaction rate. For instance, in a Michael addition reaction, a nucleophile would preferentially add to the β-carbon of the styryl unit.

The following tables summarize the expected influence of the substituents on the reactivity of this compound.

Table 1: Electronic and Steric Effects of Substituents

| Substituent | Position | Electronic Effect | Steric Effect |

|---|---|---|---|

| Methyl | 2 | Electron-donating (+I) | Moderate steric hindrance at C2 |

| Cycloaddition (oxazole as diene) | Slightly activating (raises HOMO). | Deactivating (lowers HOMO and LUMO). | Reactivity is dependent on the dienophile; likely to participate in inverse-electron-demand Diels-Alder reactions. |

It is important to note that while these predictions are based on sound chemical principles, the actual reactivity and selectivity would need to be confirmed through experimental studies providing kinetic and product distribution data for specific reactions.

Applications in Advanced Materials and Chemical Technologies Non Biological/non Clinical Focus

Exploration as Nonlinear Optical (NLO) Materials

Derivatives of aryl and hetero-aryl substituted oxazoles have shown potential in the field of nonlinear optics (NLO). researchgate.net NLO materials are crucial for applications in optical devices and have been considered for efficient terahertz (THz) wave generation through optical rectification. nih.gov The key to high second-order NLO susceptibility (χ(2)) in organic materials lies in the non-centrosymmetric arrangement of chromophores with large first hyperpolarizability (β). nih.govmdpi.com

The structure of 2-Methyl-5-(4-nitrostyryl)oxazole, with its donor-π-acceptor (D-π-A) architecture, is characteristic of molecules with significant NLO properties. The nitro group acts as a strong electron acceptor, while the oxazole (B20620) and methyl groups can be part of the donor and π-conjugated bridge system. This intramolecular charge transfer (ICT) is a fundamental feature of many organic NLO chromophores. nih.gov Research into similar D-π-A systems, such as imidazole-derived chromophores, has demonstrated that the electronic behavior of the donor and acceptor groups, along with the nature of the π-conjugated system, significantly influences the NLO properties. beilstein-journals.org

While direct NLO data for this compound is not extensively reported in the provided results, the structural parallels to known NLO materials suggest its potential in this area. The study of related stilbazolium-based crystals, which also possess a D-π-A structure, has shown that they can exhibit large second-order nonlinearities. nih.gov

Development as Fluorescent Probes and Chemical Sensors

The oxazole scaffold is a component in the design of fluorescent probes. For instance, an oxazole-based probe, DAPOX-BPin, was developed for the detection of hydrogen peroxide, exhibiting a "turn-on" fluorescence response. nih.gov Although this specific probe required high concentrations of H2O2 to elicit a significant change, it highlights the potential of the oxazole moiety in sensor applications. nih.gov

The development of fluorescent probes often relies on mechanisms like intramolecular charge transfer (ICT). nih.gov The response of these probes can be an "Off-On" or "On-Off" signal depending on how the analyte interacts with the probe and affects the ICT process. nih.gov For example, boronate-based fluorescent probes have been synthesized to detect aldehydes, where the conversion of an amine to an imine group blocks a photoinduced electron transfer (PeT) process, leading to a "turn-on" fluorescence signal. mdpi.com

Given the conjugated system and the presence of a nitro group in this compound, it possesses the fundamental electronic characteristics that could be harnessed for the development of fluorescent probes for specific analytes. The 4-nitrostyryl substituent provides significant electron-withdrawing character and planar conjugation, which can influence the molecule's photophysical properties.

Investigation in Organic Electronic Materials

The conjugated system within this compound makes it a candidate for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic semiconductors. The charge transport properties of this molecule are notable, with a reported hole mobility of 0.12 cm²/V·s in thin-film transistors, a property suitable for use in OLEDs. vulcanchem.com

Oxazole derivatives have been incorporated into the design of deep-blue emitters for OLEDs. nih.gov For instance, a weak electron-accepting oxazole derivative was introduced into a dual-core structure to enhance charge balance and develop efficient blue-emitting materials. nih.gov The unique electronic properties of oxazole-containing compounds make them suitable for various roles in organic electronic devices. smolecule.com The field of organic semiconductors has seen extensive investigation into materials with nonlinear optical properties, indicating a significant overlap between these areas of research. researchgate.net

Key Properties for Organic Electronics:

| Property | Value | Source |

| Hole Mobility | 0.12 cm²/V·s | vulcanchem.com |

Potential in Catalysis and Ligand Design (based on oxazole scaffold)

The oxazole ring is a valuable scaffold in the design of chiral ligands for asymmetric catalysis. acs.orgdicp.ac.cn Chiral oxazole-pyridine N,N-ligands have shown promise in palladium-catalyzed asymmetric reactions, demonstrating high performance and enantioselectivity. acs.orgdicp.ac.cn The development of such ligands is a crucial aspect of modern synthetic chemistry, enabling the preparation of enantiomerically pure molecules. dicp.ac.cn

While the catalytic activity of some oxazole systems has been noted to be lower than analogous pyrazole (B372694) systems due to differences in Lewis basicity, the oxazole scaffold offers unique steric and electronic properties that can be advantageous in ligand design. rsc.org The more open α angle of 5-membered heterocyclic ligand scaffolds like oxazole can alleviate steric hindrance and modulate the activity and selectivity of a catalyst. rsc.org

Furthermore, the oxazole scaffold itself can be transformed through catalytic processes. For example, a nickel(0) complex can catalyze the conversion of isoxazoles and oxadiazoles (B1248032) into pyrazoles and 1,2,4-triazoles, demonstrating the utility of the azole scaffold in synthetic campaigns. organic-chemistry.org

Utility as Synthetic Intermediates for Complex Molecular Architectures

Oxazole derivatives, including this compound, serve as important synthetic intermediates for the construction of more complex molecules. researchgate.netbeilstein-journals.org The synthesis of the oxazole core itself can be achieved through various methods, such as the reaction of 2-nitro-N-(2-oxopropyl)benzamide with phosphorus oxychloride. vulcanchem.com The styryl group can then be introduced via methods like a Heck coupling or Knoevenagel condensation. vulcanchem.com

Future Research Directions and Emerging Challenges

Development of Novel and Sustainable Synthetic Methodologies for Diversification

The synthesis of 2,5-disubstituted oxazoles is a well-established field, yet the pursuit of more sustainable and efficient methods remains a critical challenge. acs.orgbohrium.com Future research should focus on developing green synthetic pathways to 2-Methyl-5-(4-nitrostyryl)oxazole and its derivatives. bohrium.comfrontiersin.org This includes the use of environmentally benign solvents, catalysts, and energy sources. bohrium.com

Conventional methods like the Robinson-Gabriel and Fischer oxazole (B20620) syntheses often require harsh conditions and can generate significant waste. bohrium.comfrontiersin.org Modern approaches such as copper-catalyzed oxidative cyclizations of enamides, iodine-catalyzed tandem reactions, and metal-free annulations offer more sustainable alternatives. researchgate.netrsc.org An emerging and highly sustainable approach involves the electrochemical synthesis of oxazoles from carboxylic acids, which avoids transition metals and toxic oxidants. nih.gov

Future investigations should aim to adapt these green methodologies for the specific synthesis of this compound. A key challenge will be to optimize these reactions to achieve high yields and regioselectivity, particularly in introducing the 4-nitrostyryl group. The development of one-pot syntheses that combine the formation of the oxazole ring with the introduction of the styryl group would be a significant advancement. ijpsonline.com

Table 1: Comparison of Potential Sustainable Synthetic Routes

| Synthetic Method | Potential Advantages for this compound | Key Challenges |

| Iodine-Catalyzed Tandem Oxidative Cyclization | Metal-free, tolerates various functional groups. acs.orgrsc.org | Optimization for the specific substrates required. |

| Copper-Catalyzed Cascade Reaction | Use of readily available starting materials, mild conditions. nih.gov | Catalyst removal and potential for metal contamination. |

| Electrochemical Deoxygenative Cycloaddition | Highly sustainable, avoids toxic reagents. nih.gov | Scalability and optimization for the specific cycloaddition. |

| Microwave-Assisted Synthesis | Rapid reaction times, often improved yields. ijpsonline.com | Specialized equipment required, potential for localized overheating. |

Application of Advanced Characterization Techniques for Dynamic Processes

The styryl moiety in this compound suggests the potential for interesting dynamic processes, such as photoisomerization. mdpi.comresearchgate.net Advanced characterization techniques will be crucial to understanding these dynamics.

Femtosecond broadband spectroscopy, for instance, can be employed to study the ultrafast dynamics of the excited state, including processes like intramolecular vibrational redistribution and solvation dynamics. mdpi.comresearchgate.netresearchgate.net This technique could reveal the intricate steps involved in the potential cis-trans isomerization of the styryl double bond upon photoexcitation.

Dynamic NMR spectroscopy is another powerful tool for studying conformational changes and rotational isomerism in solution. nih.gov For this compound, it could provide insights into the rotational barrier around the single bond connecting the oxazole and the styryl group. The presence of rotamers can be confirmed by observing exchange signals in 2D NMR experiments. beilstein-journals.org

Table 2: Advanced Characterization Techniques and Their Potential Applications

| Technique | Information Gained for this compound |

| Femtosecond Broadband Spectroscopy | Ultrafast excited-state dynamics, photoisomerization mechanism. mdpi.comresearchgate.net |

| Dynamic NMR Spectroscopy | Rotational isomerism, conformational exchange rates. nih.gov |

| Time-Resolved Fluorescence Spectroscopy | Excited-state lifetimes, solvent relaxation effects. rsc.org |

| Circular Dichroism (for chiral derivatives) | Chiral recognition and binding interactions. chemicalbook.com |

Further Computational Exploration of Reactivity, Energetics, and Structure-Function Relationships

Computational chemistry, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), will be indispensable for elucidating the electronic structure, reactivity, and potential applications of this compound. littlestourbooks.comrsc.orgnist.gov

DFT calculations can predict key properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the compound's electronic behavior and potential as a semiconductor. mdpi.comresearchgate.net The HOMO-LUMO energy gap can provide insights into the molecule's chemical reactivity and kinetic stability. mdpi.com

TD-DFT calculations are essential for predicting the UV-Vis absorption spectrum and understanding the nature of electronic transitions. bldpharm.comnih.govnih.gov For this compound, these calculations can help to assign the observed absorption bands to specific electronic transitions, such as π-π* transitions within the conjugated system. This theoretical framework is also vital for predicting nonlinear optical (NLO) properties. bohrium.comnih.gov

A significant challenge will be to accurately model the influence of the nitro group, a strong electron-withdrawing group, on the electronic properties of the entire molecule. nih.gov Furthermore, computational studies can explore the potential energy surfaces of photoisomerization, providing a theoretical basis for the experimental findings from advanced spectroscopic techniques. researchgate.net

Expanding the Scope of Material Science Applications Beyond Current Demonstrations

The structural features of this compound, particularly the extended π-conjugated system and the presence of a strong electron-withdrawing nitro group, suggest its potential for applications in material science.

The donor-π-acceptor architecture of the molecule makes it a candidate for nonlinear optical (NLO) materials. researchgate.netnih.gov The nitro group acts as an excellent electron acceptor, which can lead to a large second-order hyperpolarizability (β), a key parameter for NLO applications. researchgate.net Future research should focus on experimentally determining the NLO properties of this compound and its derivatives.

Furthermore, the conjugated nature of the molecule suggests potential for use in organic electronics. Similar styryl dyes have been investigated for their charge transport properties. While no data exists for this specific compound, related structures have shown promise. A key research direction would be to fabricate thin-film transistors and measure the charge carrier mobility of this compound to assess its suitability for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics.

Strategies for Scaffold Expansion and Derivatization Towards Novel Chemical Entities

The this compound scaffold provides a versatile platform for the synthesis of new chemical entities with potentially interesting biological activities or material properties. jocpr.com The oxazole ring is a common motif in medicinal chemistry, and the nitro group, while sometimes associated with toxicity, is also a key pharmacophore in many approved drugs. nih.govmdpi.comresearchgate.netchemicalbook.com

Future research should explore the systematic derivatization of this scaffold. This could involve modifying the methyl group at the 2-position, altering the substituents on the phenyl ring of the styryl moiety, or even replacing the phenyl ring with other aromatic or heteroaromatic systems. These modifications can be used to fine-tune the electronic, photophysical, and biological properties of the molecule.

The concept of scaffold hopping, where the central oxazole core is replaced by other heterocyclic systems, could also be a fruitful avenue for discovering novel compounds with improved properties. semanticscholar.org For example, replacing the oxazole with a thiazole (B1198619) or imidazole (B134444) could lead to new compounds with different biological activities or material characteristics. A significant challenge in this area is the development of efficient and regioselective synthetic methods to access these diverse analogs.

Q & A

Q. Advanced

- Reaction parameter optimization : Adjust catalysts (e.g., Cu(OTf)₂ vs. AgOTf) or solvent polarity to improve reproducibility.

- Batch-to-batch analysis : Use HPLC to trace impurities affecting bioactivity.

- Computational modeling : Predict electronic effects of nitro groups on reactivity using DFT calculations .

What methodologies assess the biological activity of this compound derivatives?

Q. Basic

- Antimicrobial assays : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria.

- Anticancer screening : MTT assays on cell lines (e.g., HeLa, MCF-7).

- In silico docking : Predict binding affinity to targets like COX-2 or DNA gyrase .

How can structure-activity relationship (SAR) studies guide the design of oxazole-based therapeutics?

Q. Advanced

- Electron-withdrawing groups : Nitro substituents enhance antimicrobial activity by increasing electrophilicity.

- Steric effects : Bulky styryl groups at position 5 improve selectivity for kinase inhibition.

- Hybrid scaffolds : Coupling oxazoles with pyrazole or triazole moieties broadens pharmacological profiles .

What protocols ensure the stability of this compound during storage?

Q. Basic

- Storage conditions : Airtight containers under inert gas (N₂/Ar) at -20°C.

- Light sensitivity : Use amber vials to prevent nitro group photodegradation.

- Degradation monitoring : Periodic TLC/HPLC to detect hydrolysis byproducts .

How do photophysical interactions between oxazole derivatives and nanoparticles enhance bioimaging applications?

Q. Advanced

- Fluorescence quenching studies : Silver nanoparticles (AgNPs) modulate oxazole emission via Förster resonance energy transfer (FRET).

- Surface plasmon resonance (SPR) : Track real-time binding kinetics for sensor development.

- Theoretical modeling : TD-DFT predicts absorption/emission spectra shifts upon complexation .

What mechanistic insights explain regioselectivity in oxazole ring formation?

Q. Advanced

- DAST-mediated cyclization : Fluoride ions activate β-ketoamides, favoring 4-acyloxazole formation via a six-membered transition state.

- Catalytic intermediates : Copper(I) stabilizes alkyne coordination in click chemistry routes.

- Kinetic vs. thermodynamic control : Polar solvents favor 2,4-substitution over 2,5-isomers .

How can reaction conditions be optimized for high-yield synthesis of nitro-substituted oxazoles?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.